molecular formula C17H16F3N3O4S B2596748 N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2034265-85-3

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2596748
CAS No.: 2034265-85-3
M. Wt: 415.39
InChI Key: JQFIKKZOYFWQPC-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a trifluoromethoxy group at the ortho-position of the benzene ring and a pyridin-4-ylmethyl moiety substituted with a 2-oxopyrrolidin group at the pyridine’s 2-position.

Properties

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O4S/c18-17(19,20)27-13-4-1-2-5-14(13)28(25,26)22-11-12-7-8-21-15(10-12)23-9-3-6-16(23)24/h1-2,4-5,7-8,10,22H,3,6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFIKKZOYFWQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidinone Ring: Starting with a suitable pyridine derivative, the pyrrolidinone ring can be introduced through a cyclization reaction. This often involves the use of reagents such as acyl chlorides or anhydrides under basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be attached via a nucleophilic substitution reaction, where a halogenated pyridine reacts with a nucleophile.

    Introduction of the Benzenesulfonamide Group: The final step involves the sulfonation of the aromatic ring, typically using sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its sulfonamide group might also make it useful in the production of certain types of dyes or pigments.

Mechanism of Action

The mechanism of action of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group could enhance its binding affinity and specificity for certain targets, while the sulfonamide group might contribute to its overall stability and solubility.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Optimization: The target’s trifluoromethoxy and pyrrolidinone groups position it as a candidate for optimizing pharmacokinetic profiles in drug discovery, balancing lipophilicity and hydrogen-bonding capacity.
  • Gaps in Data: No biological activity or solubility data are available for the target in the provided evidence. Future studies should compare its efficacy with ’s chromenone derivative in relevant assays.

Biological Activity

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a pyrrolidinone ring , a pyridine ring , and a trifluoromethoxy group , which collectively influence its chemical reactivity and biological interactions. The molecular formula is C20H23N3O2SC_{20}H_{23}N_3O_2S with a molecular weight of approximately 369.48 g/mol. The presence of the trifluoromethoxy group enhances lipophilicity, potentially increasing the compound's bioavailability and interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Research indicates that it may function as an inhibitor of certain enzymes involved in disease pathways, modulating their activity and leading to therapeutic effects. For instance, compounds with similar structures have been shown to inhibit phosphodiesterases (PDEs), which are crucial in various cellular signaling pathways related to inflammation and cancer .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Similar derivatives have demonstrated antiproliferative effects against various cancer cell lines, including breast and lung cancers. For example, related compounds have been shown to inhibit cell growth through mechanisms that do not solely involve dihydrofolate reductase (DHFR) inhibition, indicating alternative pathways for anticancer activity .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving related compounds, varying degrees of cytotoxic effects were observed on different cell lines. For instance, certain derivatives exhibited significant cytotoxic effects at concentrations above 100 µM, while others showed increased cell viability under similar conditions . This suggests that this compound may require further investigation to establish its cytotoxic profile.

Research Findings and Case Studies

Study FocusFindings
Antimicrobial ActivityPreliminary data suggest potential antibacterial effects; specific studies needed for confirmation .
Anticancer ActivityRelated compounds showed significant antiproliferative effects against breast and lung cancer cells .
CytotoxicityVariability in cytotoxic effects observed; further studies required to understand safety profiles .

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